Disodium;4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate

Tetrazolium salt synthesis Hydrazone intermediate Reaction yield

This disulfonated hydrazone is the key intermediate in WST-8 (CCK-8) synthesis. Dual sulfonate groups impart aqueous solubility essential for downstream tetrazolium coupling—non-sulfonated analogs (e.g., CAS 3078-09-9) cannot substitute due to negligible water solubility. At ≥98% purity with 85% coupling yield, it enables scalable WST-8 manufacture producing water-soluble formazan (λmax 460 nm) with superior NADH sensitivity over MTS-based assays. Aqueous workup eliminates organic solvents. High thermal stability (mp >300°C) ensures reproducible multi-step synthesis and long-shelf-life diagnostic reagent formulation.

Molecular Formula C₁₃H₉N₃Na₂O₈S₂
Molecular Weight 445.3 g/mol
CAS No. 193149-77-8
Cat. No. B015104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium;4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate
CAS193149-77-8
Synonyms4-[[2-(4-Nitrophenyl)hydrazinylidene]methyl]-1,3-benzenedisulfonic Acid Disodium Salt; 
Molecular FormulaC₁₃H₉N₃Na₂O₈S₂
Molecular Weight445.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NN=CC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+]
InChIInChI=1S/C13H11N3O8S2.2Na/c17-16(18)11-4-2-10(3-5-11)15-14-8-9-1-6-12(25(19,20)21)7-13(9)26(22,23)24;;/h1-8,15H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2
InChIKeyKAWWANFLTHSWCW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium 4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate (CAS 193149-77-8): Procurement-Grade Hydrazone Intermediate for Water-Soluble Tetrazolium Synthesis


Disodium 4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate (CAS 193149-77-8), also referred to as 2,4-Disulfobenzaldehyde-4′-nitrophenylhydrazine Disodium Salt, is a sulfonated aromatic hydrazone compound with the molecular formula C₁₃H₉N₃Na₂O₈S₂ and a molecular weight of 445.34 g/mol [1]. This compound serves as the critical hydrazone intermediate in the patented synthesis of disulfonated tetrazolium salts, including WST-8 (CAS 193149-74-5), which function as highly water-soluble chromogenic indicators for NADH and cell viability assays . The presence of two sulfonate groups confers aqueous solubility that distinguishes this intermediate from non-sulfonated hydrazone analogs, enabling aqueous-phase downstream reactions without organic co-solvents [2].

Why Hydrazone Intermediate Selection Determines Tetrazolium Salt Quality: The Disodium 4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate Case


Not all benzaldehyde-derived hydrazones can substitute for this compound in the synthesis of water-soluble tetrazolium salts. The two sulfonate groups on the benzaldehyde moiety are indispensable for imparting the aqueous solubility required for both the intermediate itself and the final tetrazolium product [1]. Non-sulfonated analogs such as benzaldehyde-4-nitrophenylhydrazone (CAS 3078-09-9) exhibit negligible water solubility (<0.2 µg/mL at pH 7.4), rendering them unsuitable for aqueous-phase tetrazolium synthesis and incompatible with the formazan solubility requirements of NADH-based detection systems [2]. Furthermore, the mono-nitrophenyl substitution pattern on the hydrazine moiety dictates the electronic properties of the resulting tetrazolium salt, influencing both its reduction potential by NADH and the absorption wavelength of the formazan product [3]. Direct substitution can lead to altered detection sensitivity, spectral interference, or inadequate storage stability of the final tetrazolium reagent.

Disodium 4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate: Quantified Differential Evidence Against Closest Analogs and Alternatives


Hydrazone Formation Yield in WST-8 Precursor Synthesis: Target Compound vs. Theoretical Maximum

In the patented synthesis of WST-8 (EP0908453B1), the condensation of p-nitrophenylhydrazine with sodium 4-formyl-1,3-benzenedisulfonate to produce this hydrazone intermediate proceeds with an 85% isolated yield under reflux in methanol for two hours [1]. This represents a well-characterized, reproducible yield that forms the basis for downstream formazan and tetrazolium salt production. In contrast, the non-sulfonated analog benzaldehyde-4-nitrophenylhydrazone typically requires organic solvent workup and yields vary substantially depending on aldehyde purity and reaction conditions [2].

Tetrazolium salt synthesis Hydrazone intermediate Reaction yield WST-8

Aqueous Solubility: Sulfonated Hydrazone vs. Non-Sulfonated Benzaldehyde-4-Nitrophenylhydrazone

The target compound is explicitly described as water-soluble due to its two sulfonate groups [1]. Vendor technical datasheets confirm water solubility . By contrast, the non-sulfonated analog benzaldehyde-4-nitrophenylhydrazone (CAS 3078-09-9) has a measured aqueous solubility of <0.2 µg/mL at pH 7.4, rendering it effectively water-insoluble [2]. This solubility differential—at least four orders of magnitude—is the decisive factor enabling the target compound to participate in the aqueous-phase diazonium coupling step required for formazan formation in tetrazolium salt synthesis.

Aqueous solubility Sulfonate group Hydrazone Tetrazolium intermediate

Thermal Stability: High-Melting Disulfonated Hydrazone vs. Lower-Melting Non-Sulfonated Analog

The target compound exhibits a melting point >300°C , indicative of the strong ionic character imparted by the disodium sulfonate groups. In contrast, the non-sulfonated benzaldehyde-4-nitrophenylhydrazone (CAS 3078-09-9) melts at 150–155°C with decomposition reported near 156°C . The significantly higher thermal threshold of the target compound (>300°C vs. ~155°C) provides a wider safe handling and storage window, reducing the risk of thermal degradation during shipping, storage, and synthetic processing. Additionally, chemicalbook supplier documentation recommends low-temperature light-protected storage for this compound, with nitrogen protection for extended storage, indicating defined storage protocols for maintaining integrity .

Thermal stability Melting point Storage stability Hydrazone intermediate

Target Specificity: Mononitro-Hydrazone for WST-8 vs. Dinitro-Hydrazone for LDH Assays

The closest structural analog among commercially available disulfonated hydrazone intermediates is 2,4-Disulfobenzaldehyde-2′,4′-dinitrophenylhydrazone Disodium Salt (CAS 161617-43-2), which features a 2,4-dinitrophenyl substitution instead of the 4-nitrophenyl group . The dinitrophenyl analog is explicitly designated for the synthesis of disulfonated tetrazolium salts used in lactate dehydrogenase (LDH) activity assays . In contrast, the target compound (mono-nitro substitution) is the specified intermediate for WST-8 synthesis, where the electronic properties of the mono-nitrophenyl group are tuned for NADH detection sensitivity at 460 nm . Selection of the wrong hydrazone intermediate would produce a tetrazolium salt with altered reduction potential and formazan absorption characteristics incompatible with the intended detection system.

WST-8 LDH assay Dinitrophenylhydrazone Tetrazolium salt application

Upstream Aldehyde Purity: Disodium 4-Formyl-1,3-benzenedisulfonate as the Defined Coupling Partner

The patent-defined synthesis of this hydrazone uses sodium 4-formyl-1,3-benzenedisulfonate (CAS 33513-44-9) at a purity specification of 98% as the aldehyde coupling partner [1]. This defined aldehyde precursor, with its two sulfonate groups in the 2,4-positions, dictates the regiochemistry of the hydrazone product. Alternative benzaldehyde disulfonate isomers (e.g., 2,5-disulfobenzaldehyde, CAS 730912-46-6) would produce regioisomeric hydrazones with different solubility and reactivity profiles, potentially yielding tetrazolium salts with altered formazan absorption properties . The commercial availability of the target hydrazone at 96–98% purity from multiple suppliers further supports its status as a standardized procurement item.

4-Formyl-1,3-benzenedisulfonate Aldehyde precursor Synthetic reproducibility Procurement specification

Procurement-Relevant Application Scenarios for Disodium 4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate (CAS 193149-77-8)


WST-8 Manufacturing for Cell Viability and NADH Detection Kits

This compound is the specified hydrazone intermediate in the patented synthesis of WST-8 (CAS 193149-74-5), a next-generation water-soluble tetrazolium salt used in CCK-8 cell viability assay kits . The 85% yield of the hydrazone formation step [1], combined with the compound's water solubility that enables aqueous-phase diazonium coupling, makes it the procurement choice for manufacturers scaling up WST-8 production. The resulting WST-8 reagent produces a water-soluble formazan with λmax = 460 nm and demonstrates higher sensitivity than conventional MTS-based assays .

Disulfonated Tetrazolium Salt R&D and Custom Derivative Synthesis

Research laboratories developing novel water-soluble tetrazolium salts for dehydrogenase assays or clinical diagnostic reagents use this hydrazone as a key building block . The high thermal stability (mp >300°C) [1] and defined purity specification (96–98%) ensure reproducible outcomes in multi-step synthetic sequences. The compound's aqueous solubility simplifies reaction workup compared to non-sulfonated hydrazone intermediates, reducing the need for organic solvent extraction steps in derivative synthesis .

NADH-Dependent Enzyme Assay Development in Clinical Diagnostics

The tetrazolium salts derived from this hydrazone intermediate, particularly WST-8, are validated for the quantitative measurement of NADH, making them suitable for clinical diagnostic assays of dehydrogenase enzymes including lactate dehydrogenase, alcohol dehydrogenase, and glutamate dehydrogenase . The excellent 90-day storage stability of WST-8 in aqueous Tris buffer (pH 8.0, 4°C) with no increase in background absorbance [1] demonstrates the fitness of this intermediate-derived product for long-shelf-life diagnostic reagent formulation.

Quality Control Reference Standard for Hydrazone Intermediate Procurement

Given its well-characterized molecular structure (C₁₃H₉N₃Na₂O₈S₂, MW 445.34 g/mol) , defined melting point (>300°C) [1], and commercial availability at 96–98% purity , this compound serves as a quality control benchmark when evaluating alternative hydrazone intermediates or verifying supplier batch consistency in tetrazolium salt manufacturing workflows. Its appearance as a yellow-orange solid provides a simple visual identity check upon receipt .

Quote Request

Request a Quote for Disodium;4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.